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4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Documentation Hub

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  • Product: 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene
  • CAS: 1261761-96-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene: Properties, Reactivity, and Applications in Synthetic Chemistry

Executive Summary 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group, a potent electron-withdrawing trifluoromethyl group, and a versatile iodido substituent, creates a molecule with tailored reactivity, primed for complex molecular construction. The trifluoromethyl moiety is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth analysis of the compound's chemical properties, spectroscopic profile, and safety considerations. Furthermore, it offers detailed, field-proven protocols for its application in cornerstone synthetic transformations, namely the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental to the work of researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This section outlines the key physical and spectroscopic data for 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene.

Core Chemical Properties

The physical characteristics of this compound are summarized in the table below. It is a liquid at room temperature, necessitating careful handling and storage to maintain its integrity.

PropertyValueSource
CAS Number 1261645-09-3[4]
Molecular Formula C₈H₆F₃IO[4]
Molecular Weight 302.03 g/mol [4]
Physical Form Liquid[4]
Purity ≥95%[4]
Storage Store at 4°C, protect from light[4]
InChI Key WJYFQGLNGVVNIS-UHFFFAOYSA-N[4]
Spectroscopic Characterization

While a dedicated spectrum for this specific isomer is not publicly available, its spectroscopic features can be reliably predicted based on the electronic environment created by its substituents.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the methoxy group will be the most upfield due to its electron-donating effect. The other two aromatic protons will form a doublet and a doublet of doublets. A sharp singlet corresponding to the methoxy (-OCH₃) protons will appear significantly upfield, typically around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon spectrum will display eight unique signals. The carbon bearing the iodo group is expected around δ 85-95 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[5] The methoxy carbon will be found around δ 56-57 ppm.[6]

  • ¹⁹F NMR: The fluorine NMR will show a sharp singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift is anticipated in the range of δ -60 to -65 ppm, a characteristic region for aryl trifluoromethyl groups.[5][7]

Synthesis and Safe Handling

A robust synthetic strategy and strict adherence to safety protocols are paramount for the effective use of this reagent.

Proposed Synthetic Pathway

The most direct route to 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is through the electrophilic iodination of its precursor, 1-methoxy-2-(trifluoromethyl)benzene. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. As the ortho positions are sterically hindered by the adjacent trifluoromethyl and methoxy groups, iodination is highly favored at the para position.

Caption: Proposed synthesis via electrophilic iodination.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified as harmful and an irritant.[4]

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[4]
Skin IrritationH315Causes skin irritation[4][8]
Eye IrritationH319Causes serious eye irritation[4][8]
Specific Target Organ ToxicityH335May cause respiratory irritation[4][8]

Standard Handling Protocol:

  • Always use in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[9]

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene lies almost exclusively in the reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical and materials synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds.[10][11] For this substrate, the reaction enables the linkage of the 4-methoxy-2-(trifluoromethyl)phenyl scaffold to a wide variety of aryl or vinyl boronic acids and esters.

pd0 LPd(0) oxidative_add Oxidative Addition (Rate-Limiting Step) pd0->oxidative_add pd_complex Ar-Pd(II)-I(L) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)-R(L) transmetal->pd_biaryl boronate_complex [R-B(OR)₂OH]⁻ boronate_complex->transmetal base Base (e.g., K₂CO₃) base->boronate_complex boronic_acid R-B(OR)₂ boronic_acid->base Activation reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elim->product aryl_iodide Ar-I aryl_iodide->oxidative_add

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[12]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like XPhos (2-4 mol%).[12] The choice of catalyst and ligand is critical and often substrate-dependent; ligand screening may be necessary for challenging substrates.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like dioxane, toluene, or DMF with water (e.g., 4:1 ratio) is commonly used.[12]

  • Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, enabling the synthesis of a vast array of aryl amines.[13][14] This reaction is indispensable in pharmaceutical development, where the aryl amine moiety is a common pharmacophore.

start 1. Inert Atmosphere Setup reagents 2. Add Reagents: - Aryl Iodide (1.0 eq) - Amine (1.1 eq) - Base (e.g., NaOtBu, 1.4 eq) start->reagents catalyst 3. Add Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) reagents->catalyst solvent 4. Add Degassed Solvent (e.g., Toluene) catalyst->solvent reaction 5. Heat Reaction (80-110 °C) Monitor by TLC/LC-MS solvent->reaction workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product Final Aryl Amine Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Reactor Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk flask with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4-2.0 eq.).[15] The choice of a strong base is crucial for deprotonating the amine coupling partner.

  • Reagent Addition: Add 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq.) and the primary or secondary amine coupling partner (1.1-1.3 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the mixture with stirring. Temperatures typically range from 80 °C to 110 °C. Monitor for the disappearance of starting material.

  • Workup: Cool the reaction to room temperature and carefully quench with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the target N-aryl amine.

Conclusion

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene represents a textbook example of a modern synthetic building block. Its value is derived not from its own biological activity, but from the precision and efficiency with which it can be incorporated into larger, more complex target molecules. The interplay between the activating methoxy group, the deactivating yet synthetically desirable trifluoromethyl group, and the reactive iodo handle provides a platform for predictable and high-yielding cross-coupling reactions. For researchers in drug discovery and materials science, this reagent is an invaluable tool for accessing novel chemical space and accelerating the development of next-generation functional molecules.

References

  • (n.d.). Supporting Information for a scientific article. (Details unavailable)[7]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][13]

  • Beilstein Journals. (n.d.). Supporting Information: Catalytic trifluoromethylation of iodoarenes. Retrieved from [Link][5]

  • PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][14]

  • ChemSrc. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link][16]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)-. Retrieved from [Link][17]

  • The Royal Society of Chemistry. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination. Retrieved from [Link][6]

  • U.S. Environmental Protection Agency. (n.d.). 4-Methoxy-2-(trifluoromethyl)benzenemethanol Properties. Retrieved from [Link][18]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Benzene. Retrieved from [Link][19]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][10]

  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.[1][3]

  • Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link][20]

  • Kappe, C. O., et al. (n.d.). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology.[11]

  • ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions. Retrieved from [Link][21]

  • Frank, É., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[15]

  • American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link][22]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link][2]

  • Chemistry Stack Exchange. (2020). Most favorable position of attack of an electrophile on 4-trifluoromethyl-1,2-diphenylbenzene. Retrieved from [Link][23]

  • Tradeindia. (n.d.). 4-iodo-1-nitro-2-(trifluoromethyl) Benzene. Retrieved from [Link][24]

  • Chemistry LibreTexts. (2024). Other Aromatic Substitutions. Retrieved from [Link][25]

  • LookChem. (n.d.). Benzene, 1-iodo-3,5-bis[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]-. Retrieved from [Link][26]

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the modulation of physicochemical properties via fluorination is a cornerstone strategy.[1][2] 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (CAS: 1261645-09-3)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the modulation of physicochemical properties via fluorination is a cornerstone strategy.[1][2] 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (CAS: 1261645-09-3) represents a high-value building block that combines three critical features: the lipophilic and metabolically stable trifluoromethyl (-CF


) group, the electron-donating methoxy (-OMe) handle, and a reactive iodine "warhead" for cross-coupling.

This guide provides a rigorous technical analysis of this compound, detailing a self-validating synthesis protocol, its mechanistic behavior in palladium-catalyzed cross-couplings, and its application in generating the 4-methoxy-3-(trifluoromethyl)phenyl moiety—a privileged substructure in kinase inhibitors (e.g., PI3K


 modulators) and GPCR ligands.

Chemical Profile & Structural Logic

The utility of this molecule stems from the "push-pull" electronic synergy between its substituents, which dictates both its synthesis and its reactivity in downstream coupling.

Physicochemical Data
PropertyValueNote
IUPAC Name 4-Iodo-1-methoxy-2-(trifluoromethyl)benzeneAlso known as 4-iodo-2-(trifluoromethyl)anisole
CAS Number 1261645-09-3 Note: Distinguish from isomer 1-iodo-2-methoxy-4-(trifluoromethyl)benzene (CAS 1261752-45-7)
Molecular Formula C

H

F

IO
-
Molecular Weight 302.03 g/mol -
LogP (Predicted) ~3.8Highly lipophilic due to -CF

and -I
Physical State Pale yellow liquid / Low-melting solidLight sensitive; store at 2-8°C
Electronic Synergy (The "Why")
  • The Methoxy Group (C1): Acts as a strong

    
    -acceptor but 
    
    
    
    -donor. In Electrophilic Aromatic Substitution (EAS), it directs ortho and para.
  • The Trifluoromethyl Group (C2): A strong

    
    -withdrawing group (EWG) that deactivates the ring but directs incoming electrophiles meta to itself.
    
  • The Iodine (C4): Positioned para to the methoxy and meta to the trifluoromethyl group. This represents a matched case of directing effects, allowing for highly regioselective synthesis.

Synthetic Accessibility: Regioselective Iodination

While Sandmeyer reactions from anilines are possible, they are operationally burdensome and prone to radical side reactions. The preferred industrial route is the direct electrophilic iodination of 1-methoxy-2-(trifluoromethyl)benzene (2-(trifluoromethyl)anisole).

Mechanism of Regiocontrol

The -OMe group activates positions 4 and 6. The -CF


 group directs to positions 4 and 6 (relative to itself). However, position 6 is sterically crowded (flanked by -OMe). Position 4 is sterically accessible and electronically reinforced by both groups.

SynthesisLogic Precursor 1-methoxy-2-(trifluoromethyl)benzene (Starting Material) Directing Directing Effects Analysis: 1. -OMe activates Para (Pos 4) 2. -CF3 directs Meta (Pos 4) 3. Pos 6 is Sterically Hindered Precursor->Directing Transition Sigma Complex (Electrophilic Attack at C4) Precursor->Transition + NIS / TFA (I+ Source) Product 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (Major Isomer >95%) Transition->Product - H+

Figure 1: Synergistic directing effects ensuring regioselectivity at the C4 position.

Validated Experimental Protocol

Objective: Synthesis of 4-iodo-1-methoxy-2-(trifluoromethyl)benzene on a 10g scale.

Reagents:

  • 1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic Acid (TFA) (10 mol% catalyst) or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 1-methoxy-2-(trifluoromethyl)benzene (10.0 g, 56.8 mmol) and anhydrous Acetonitrile (MeCN, 100 mL).

  • Activation: Add Trifluoroacetic Acid (0.44 mL, 5.7 mmol) to the stirring solution. Note: The acid catalyzes the activation of NIS.

  • Iodination: Cool the solution to 0°C. Add N-Iodosuccinimide (14.0 g, 62.5 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC. The starting material peak should disappear.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to reduce unreacted iodine (solution turns from reddish-brown to pale yellow).
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes). The product is typically a pale oil that may solidify upon refrigeration.

Yield Expectation: 85–92%.

Reactivity & Medicinal Chemistry Applications[1][2][6][7]

The iodine atom at C4 serves as a versatile handle for Palladium-catalyzed cross-coupling reactions. The resulting 4-methoxy-3-(trifluoromethyl)phenyl moiety is a bioisostere for substituted chlorobenzenes, offering improved metabolic stability against CYP450 oxidation due to the C-F bonds.

Cross-Coupling Manifold

The electron-withdrawing nature of the -CF


 group slightly activates the C-I bond for oxidative addition by Pd(0) species, making this substrate highly reactive in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

ReactionManifold Core 4-Iodo-1-methoxy- 2-(trifluoromethyl)benzene Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd(dppf)Cl2) Target: Biaryls Core->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines / Pd2(dba)3) Target: Anilines Core->Buchwald C-N Bond Sonogashira Sonogashira (Alkynes / CuI / Pd) Target: Alkynyl-arenes Core->Sonogashira C-C(sp) Bond Miyaura Miyaura Borylation (B2pin2 / Pd) Target: Aryl Boronates Core->Miyaura C-B Bond

Figure 2: Divergent synthesis pathways utilizing the C-I handle.

Case Study: PI3K Inhibitor Synthesis

In the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors, the 4-methoxy-3-(trifluoromethyl)phenyl group is often introduced to occupy hydrophobic pockets within the ATP-binding site.

  • Workflow:

    • Convert 4-iodo-1-methoxy-2-(trifluoromethyl)benzene to the corresponding boronic ester (Miyaura Borylation).

    • Couple with a heteroaromatic core (e.g., purine or pyrimidine scaffold) as seen in patent literature (e.g., US20150353552A1).

  • Significance: The -CF

    
     group prevents metabolic "soft spot" oxidation at the aromatic ring while increasing lipophilicity (LogP) to improve membrane permeability.
    

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Stability: Light sensitive. Iodine-carbon bonds can degrade under prolonged UV exposure.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.

  • Incompatibility: Strong oxidizing agents.[3]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Castanet, A.-S., et al. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[4] Tetrahedron Letters, 43(29), 5047-5048. Link

  • Ren, P., et al. (2015). Purine inhibitors of human phosphatidylinositol 3-kinase delta.[5] U.S. Patent US20150353552A1. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54388484, 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene. Link

Sources

Foundational

Technical Monograph: Stability & Storage of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

The following technical guide details the stability profile and storage protocols for 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene , synthesized for researchers and drug development professionals. Compound Identity: IUPAC...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and storage protocols for 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene , synthesized for researchers and drug development professionals.

Compound Identity:

  • IUPAC Name: 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

  • Common Synonyms: 4-Iodo-2-(trifluoromethyl)anisole; 4-Iodo-2-trifluoromethylphenyl methyl ether

  • CAS Number: 1261761-96-9 (Isomer specific) / 1261645-09-3 (Related isomer reference)

  • Molecular Formula: C₈H₆F₃IO[1]

  • Molecular Weight: 302.03 g/mol

Part 1: Executive Summary

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is a valuable halogenated building block, primarily used in Suzuki-Miyaura cross-coupling to introduce trifluoromethylated aryl motifs into pharmaceutical scaffolds.

Core Stability Verdict: This compound is photolabile and susceptible to slow oxidative degradation . While the trifluoromethyl group confers hydrolytic stability, the carbon-iodine (C–I) bond is weak (~53 kcal/mol) and prone to homolytic cleavage under UV/visible light. The methoxy ether linkage presents a secondary site for radical autoxidation over extended storage.

The "Gold Standard" Storage Condition:

Store at 2–8°C in amber borosilicate glass under an inert atmosphere (Argon/Nitrogen).

Part 2: Physicochemical Profile & Stability Analysis

Physical State & Volatility

Depending on purity and exact polymorphic form, this compound typically exists as a low-melting solid or viscous liquid at room temperature.

  • Melting Point: ~30–40°C (Estimated based on structural homologs; 4-iodoanisole MP is 50°C, CF3 group lowers symmetry).

  • Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform), THF, and Ethyl Acetate. Insoluble in water.

Photostability (Critical Risk)

The primary degradation pathway is photolytic deiodination . The large iodine atom creates a weak C–I bond. Upon exposure to ambient laboratory light (fluorescent or sunlight), the molecule absorbs energy sufficient to promote an electron to the antibonding


 orbital, causing homolytic cleavage.
  • Mechanism: Ar–I +

    
    
    
    
    
    [Ar–I]*
    
    
    Ar• + I•
  • Consequence: The resulting aryl radical (Ar[2]•) abstracts hydrogen from solvent or moisture to form 1-methoxy-2-(trifluoromethyl)benzene (de-iodinated impurity). The iodine radical (I•) dimerizes to

    
    , turning the sample pink or purple.
    
Oxidative & Hydrolytic Stability
  • Hydrolysis: The trifluoromethyl group (-CF3) and ether linkage (-OMe) are chemically robust against hydrolysis under neutral storage conditions.

  • Oxidation: The anisole moiety (methoxy group) is electron-rich. Over months of exposure to air, the benzylic-like position of the methoxy group can undergo slow autoxidation to form peroxides or aldehydes, although the electron-withdrawing -CF3 and -I groups mitigate this risk compared to simple anisole.

Thermal Stability

Stable at room temperature (20–25°C) for short durations (days). However, elevated temperatures increase the kinetic rate of deiodination and disproportionation.

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the photolytic degradation pathway that necessitates the use of amber glass and light protection.

Photolysis Compound 4-Iodo-1-methoxy- 2-(trifluoromethyl)benzene Excited Excited State [Ar-I]* Compound->Excited UV/Vis Light (hν) RadicalPair Radical Pair [Ar• + I•] Excited->RadicalPair Homolysis Products Degradation Products: 1. De-iodinated Arene 2. Free Iodine (I₂ - Purple) RadicalPair->Products H-Abstraction / Dimerization

Figure 1: Photolytic cleavage of the C–I bond is the primary instability factor.

Part 4: The "Gold Standard" Storage Protocol

To maintain >98% purity over 12+ months, adhere to this self-validating storage workflow.

Step 1: Container Selection
  • Primary: Amber Borosilicate Glass Vial (Type I).

    • Why? Amber glass filters wavelengths <450 nm, preventing excitation of the C–I bond.

  • Closure: Polypropylene cap with PTFE (Teflon) liner .

    • Why? Aryl iodides can extract plasticizers from standard polyethylene liners. PTFE is chemically inert.

Step 2: Atmospheric Control
  • Protocol: Flush the headspace with dry Argon or Nitrogen before sealing.

  • Why? Displaces oxygen (prevents oxidation) and moisture. Argon is heavier than air and provides a better "blanket" for liquids/solids.

Step 3: Temperature Management
  • Set Point: 2°C to 8°C (Standard Refrigerator).

  • Why? Reduces the kinetic energy available for any potential degradation reactions.

  • Freezing? -20°C is acceptable but unnecessary unless storing for >2 years.

Step 4: Secondary Containment
  • Place the vial inside a sealed Ziploc bag containing a small packet of silica gel desiccant .

  • Why? Protects labels from condensation moisture when removing from the fridge.

Storage Workflow Diagram

StorageProtocol Start Received Compound Check Visual QC Check: Colorless/Pale Yellow? Start->Check Purify Action: Re-purify (Silica Plug/Distillation) Check->Purify No (Pink/Brown) Pack Transfer to Amber Vial (PTFE-lined Cap) Check->Pack Yes Purify->Pack Gas Backfill Headspace with Argon/N₂ Pack->Gas Seal Seal & Parafilm Gas->Seal Store Store at 2-8°C Seal->Store

Figure 2: Decision tree for receipt, inspection, and storage.

Part 5: Quality Control & Handling

Visual Self-Validation

Before every use, perform a visual check. This is your primary "self-validating" step.

Appearance Status Action
Colorless / Pale Yellow Pass Proceed with synthesis.

| Pink / Purple Tint | Fail (Minor) | Contains free Iodine (


). Wash with dilute 

or filter through silica. | | Dark Brown / Black | Fail (Major) | Significant decomposition. Check purity by NMR/GC. |
Analytical Verification
  • 1H NMR (CDCl3): Look for the disappearance of the characteristic aromatic signals or the appearance of a new doublet/multiplet corresponding to the proton at the C4 position (if deiodination occurred).

  • GC-MS: The molecular ion (

    
    ) should be 302.[1] Look for 
    
    
    
    (Loss of Iodine).
Handling Precautions[3][4][5][6][7][8][9][10][11][12][13]
  • Avoid Metal Contact: Do not use metal spatulas if the compound is a solid. Trace metal contamination can catalyze premature coupling or homocoupling. Use glass or porcelain.

  • Thawing: Allow the refrigerated vial to reach room temperature before opening to prevent condensation of atmospheric water into the product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119056886, 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002).Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society. (Context on Aryl Iodide Reactivity).
  • ChemWhat. 4-iodo-1-methoxy-2-(trifluoromethyl)benzene CAS 1261761-96-9 Data. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene

This technical guide details the safety, handling, and experimental integration of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene , a specialized aryl iodide building block used frequently in medicinal chemistry for its bio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and experimental integration of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene , a specialized aryl iodide building block used frequently in medicinal chemistry for its bioisosteric properties and utility in palladium-catalyzed cross-coupling reactions.

Document Control:

  • Context: Drug Discovery & Process Chemistry

  • Scope: Physicochemical Safety, Photostability, and Experimental Protocols

Part 1: Executive Technical Summary

1-Iodo-4-methoxy-2-(trifluoromethyl)benzene (Likely CAS: 1261645-09-3) is a tri-substituted benzene derivative featuring three distinct functional handles: a labile iodine atom for cross-coupling, a trifluoromethyl (


) group for metabolic stability, and a methoxy group for electronic modulation.

While often categorized generically as an "irritant," this compound presents specific handling challenges due to the weak Carbon-Iodine (C-I) bond dissociation energy (~65 kcal/mol) . This bond is susceptible to homolytic cleavage upon exposure to UV-visible light, generating aryl radicals and free iodine (


), which can degrade reagent purity and poison sensitive catalysts (e.g., 

species).[1]

Core Safety Directive: Treat as a light-sensitive, halogenated alkylating agent . All handling must minimize photon exposure and prevent inhalation of potential deiodination byproducts.[1]

Part 2: Physicochemical & Hazard Profile

The following data synthesizes experimental observations and calculated properties for risk assessment.

PropertyValue / DescriptionTechnical Implication
Physical State Liquid (at RT) or low-melting solidLikely to exist as a supercooled liquid; handle with positive displacement pipettes to avoid dripping.
Molecular Weight 302.03 g/mol High density relative to non-halogenated solvents.[1]
Boiling Point ~250°C (Predicted)Low vapor pressure at RT, but aerosols are hazardous.[1]
Flash Point >110°C (Predicted)Combustible but not highly flammable.[1]
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1]
Reactivity Hazard Photolabile Critical: UV light triggers C-I bond homolysis.[1]
Fire Hazard Toxic Emissions Emits Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) upon combustion.[1]
Mechanistic Hazard Analysis
  • Photolytic Deiodination: The iodine atom at the C1 position is ortho to a strongly electron-withdrawing

    
     group.[1] While the 
    
    
    
    stabilizes the ring, the steric strain and electronic push-pull (para-methoxy donation) can make the C-I bond reactive.[1] Light exposure generates an aryl radical, leading to dimerization (biaryls) or hydrogen abstraction from solvents.[1]
  • Fluorine Toxicity in Fire: In the event of a thermal runaway or fire, the trifluoromethyl group degrades to release Hydrogen Fluoride (HF) , a corrosive gas that causes deep, penetrating tissue burns and systemic calcium depletion.[1] Standard organic fire masks are insufficient; positive pressure SCBA is required.[1]

Part 3: Strategic Handling & Storage Architecture

To maintain compound integrity (>98% purity) and ensure operator safety, follow this "Chain of Custody" protocol.

Storage Protocol (The "Dark Cold" Rule)
  • Primary Containment: Store in amber borosilicate glass vials with Teflon-lined caps.

  • Secondary Containment: Place the amber vial inside a sealed aluminum foil bag or an opaque plastic desiccator.

  • Environment: Refrigerate at 2–8°C .

    • Why? Low temperature slows thermal decomposition; darkness prevents photolysis.[1]

  • Atmosphere: Backfill headspace with Argon or Nitrogen after every use.[1] Oxygen can promote the formation of iodoxy species if the C-I bond is compromised.[1]

Transfer & Weighing Strategy

Do not use open weigh boats under fluorescent lab lighting for extended periods.

  • Lighting: Dim fume hood lights or use red-light covers if handling >5g quantities.

  • Vessel: Weigh directly into the reaction flask (tared) to minimize transfer steps.

  • Solvent: If dispensing as a liquid, use a gas-tight syringe. Avoid needles that may coring septa, as moisture can affect subsequent anhydrous coupling reactions.[1]

Part 4: Emergency Response & Waste Management

Spill Response Logic
  • Small Spill (<5 mL):

    • Evacuate the immediate area of non-essential personnel.

    • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves.[1] The iodine moiety allows permeation through standard latex.[1]

    • Absorb: Use a specific "Organic Halogen" spill kit or vermiculite.[1]

    • Neutralize: If free iodine (brown color) is visible, treat the area with 10% Sodium Thiosulfate solution to reduce

      
       to colorless iodide (
      
      
      
      ).[1]
Waste Disposal
  • Segregation: Must be disposed of in Halogenated Organic Waste streams.[1] Do not mix with non-halogenated solvents (e.g., acetone/ethanol waste) if your facility separates them, as incineration protocols differ.[1]

  • Labeling: Explicitly flag "Contains Organic Fluorine" to alert disposal facilities of HF generation potential during incineration.[1]

Part 5: Experimental Application Context

This compound is primarily used as an electrophile in Suzuki-Miyaura or Sonogashira couplings. The following workflow integrates safety with yield optimization.

Protocol: Safe Cross-Coupling Setup
  • Objective: Couple 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene with a boronic acid.

  • Critical Control: Degassing is vital not just for the catalyst, but to prevent radical oxidation pathways initiated by the aryl iodide.[1]

Step-by-Step Methodology:

  • Charge: Add the aryl iodide (1.0 eq), boronic acid (1.2 eq), and base (e.g.,

    
    , 3.0 eq) to a reaction vial equipped with a stir bar.
    
  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with

    
     (3 cycles) before  adding solvent.[1]
    
  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane/Water) via syringe.[1]

  • Degas: Sparge the solution with

    
     for 10 minutes (use a bleed needle).
    
    • Why? Removes dissolved

      
       which competes with the oxidative addition of Pd(0) to the Ar-I bond.
      
  • Catalyst Addition: Quickly remove the septum to add the Pd catalyst (e.g.,

    
    ) under a positive flow of Nitrogen, or add as a solution.[1]
    
  • Reaction: Heat to 80°C in an oil bath protected by an aluminum foil skirt to block ambient light.

Visual Workflow: Safety Decision Matrix

SafeHandling cluster_waste Disposal Path Start Start: Handling 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene CheckState Check Physical State Start->CheckState Liquid Liquid Phase CheckState->Liquid Solid Solid Phase CheckState->Solid Weighing Weighing Protocol Liquid->Weighing Use Syringe Solid->Weighing Use Spatula LightCheck Is Ambient Light High? Weighing->LightCheck AmberGlass Use Amber Glassware / Foil Wrap LightCheck->AmberGlass Yes (Standard Lab) DirectWeigh Weigh directly into Reaction Flask LightCheck->DirectWeigh No (Dark Room) Reaction Reaction Setup (Inert Gas) AmberGlass->Reaction DirectWeigh->Reaction Waste Halogenated Waste Stream (Flag for Fluorine) Reaction->Waste Post-Workup

Figure 1: Decision matrix for safe handling, emphasizing light protection and waste segregation.

Visual Mechanism: Photodegradation Risk[1]

The following diagram illustrates why light protection is mandatory.

Photolysis Compound Aryl Iodide (Ar-I) Excited Excited State [Ar-I]* Compound->Excited Absorption Photon UV/Vis Photon (hν) Photon->Excited RadicalPair Radical Pair [Ar• + I•] Excited->RadicalPair Homolysis Product1 Ar-H (Deiodination) RadicalPair->Product1 H-Abstraction (Solvent) Product2 Ar-Ar (Biaryl Homocoupling) RadicalPair->Product2 Dimerization Product3 I2 (Free Iodine) RadicalPair->Product3 Recombination

Figure 2: Mechanistic pathway of photolytic degradation leading to impurities.

References

  • PubChem. 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals 2023.[1] Available at: [Link]

Sources

Foundational

Strategic Modulation of Trifluoromethyl-Substituted Iodobenzenes

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers Executive Summary Trifluoromethyl-substituted iodobenzenes represent a critical scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

Executive Summary

Trifluoromethyl-substituted iodobenzenes represent a critical scaffold in modern drug discovery. The trifluoromethyl (


) group imparts unique metabolic stability and lipophilicity, while the iodine atom serves as a versatile handle for functionalization. However, the reactivity of these species is non-trivial; it is governed by a delicate interplay between the strong electron-withdrawing nature of fluorine (inductive effects) and the steric bulk of the 

group (Van der Waals radius ~2.2 Å, comparable to an isopropyl group).

This guide deconstructs the reactivity profiles of these molecules, distinguishing between the predictable behavior of meta/para-isomers and the divergent, often volatile reactivity of ortho-isomers. It provides validated protocols for cross-coupling, lithium-halogen exchange, and the synthesis of hypervalent iodine reagents.

The Electronic and Steric Landscape

Electronic Activation (The Hammett Effect)

The


 group is a powerful electron-withdrawing group (EWG) (

). In para- and meta-trifluoromethyl iodobenzenes, this electron deficiency significantly accelerates the Oxidative Addition step in Palladium-catalyzed cycles. The C-I bond is weakened relative to electron-neutral systems, making these substrates highly reactive partners in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
The "Ortho-Effect" and Benzyne Instability

The ortho-isomer (1-iodo-2-(trifluoromethyl)benzene) presents a dual challenge:

  • Steric Hindrance: The bulk of the

    
     group impedes the approach of metal centers, requiring specialized ligands for efficient coupling.
    
  • Benzyne Formation: Under halogen-metal exchange conditions (e.g., n-BuLi), the resulting o-lithio species is prone to

    
    -elimination of LiF, collapsing into a highly reactive aryne (benzyne) intermediate.
    

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

While p-CF_3 substrates couple readily with standard catalysts (e.g.,


), o-CF_3 substrates require electron-rich, bulky phosphine ligands to facilitate both oxidative addition (electronically favorable but sterically hindered) and reductive elimination.

Recommended Catalyst Systems:

  • Standard (Meta/Para):

    
     or 
    
    
    
  • Sterically Demanding (Ortho):

    
     + S-Phos or 
    
    
    
    + RuPhos.
Visualization: Catalytic Cycle & Steric Modulation

The following diagram illustrates the catalytic cycle, highlighting where the


 substituent exerts its influence.

SuzukiCycle PreCat Pd(II) Pre-catalyst Pd0 Active Pd(0) Species (Ligand Dependent) PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) *Accelerated by CF3 EWG* *Hindered by o-CF3* Pd0->OxAdd TransMet Transmetallation (Ar-Pd-I + R-B(OH)2 -> Ar-Pd-R) OxAdd->TransMet Base (K2CO3/K3PO4) RedElim Reductive Elimination (Ar-Pd-R -> Ar-R + Pd(0)) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The Suzuki-Miyaura cycle. Note that o-CF3 hinders Oxidative Addition sterically, despite electronic activation.

Lithium-Halogen Exchange: The Benzyne Trap

The reaction of 1-iodo-2-(trifluoromethyl)benzene with alkyllithiums is a textbook example of mechanistic divergence. Temperature control is the sole determinant between generating a stable nucleophile and generating a "scorched earth" benzyne intermediate.

Mechanism of Decomposition

Upon Li-I exchange, the resulting anion is positioned ortho to the fluorine atoms of the


 group. If the temperature exceeds -60°C, Lithium Fluoride (LiF) is eliminated, generating 3-(trifluoromethyl)benzyne (or related aryne species depending on regiochemistry), which uncontrollably polymerizes or reacts with solvent.
Visualization: The Divergent Pathway

LiExchange Start o-CF3-Iodobenzene Exchange Li-Halogen Exchange (n-BuLi, -78°C) Start->Exchange Intermediate o-Lithio Species (Metastable at -78°C) Exchange->Intermediate Trap Electrophile Trapping (E+ added at -78°C) Product: Functionalized Arene Intermediate->Trap Path A: Kinetic Control Warm Warming > -60°C Intermediate->Warm Path B: Thermodynamic Drift Benzyne Elimination of LiF Formation of Benzyne Warm->Benzyne Mess Oligomerization / Side Reactions Benzyne->Mess

Caption: Mechanistic bifurcation of o-CF3-iodobenzene. Path A requires strict cryogenic control to avoid Path B.

Hypervalent Iodine Chemistry (Togni Reagents)

2-Iodobenzotrifluoride is the raw material for Togni Reagent I , a hypervalent iodine(III) species used for electrophilic trifluoromethylation. This transformation oxidizes the iodine from I(I) to I(III), cyclizing with the pendant acid/alcohol.

This protocol is essential for researchers needing to install


 groups onto other scaffolds using a "reagent" approach rather than a "substrate" approach.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling ( )

For coupling 1-iodo-2-(trifluoromethyl)benzene with aryl boronic acids.

Reagents:

  • Substrate: 1-iodo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: S-Phos (4-8 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)[1]

Procedure:

  • Charge a reaction vial with

    
    , S-Phos, Boronic acid, and 
    
    
    
    .
  • Evacuate and backfill with Argon (3x).

  • Add degassed Toluene/Water and the iodobenzene substrate via syringe.

  • Heat to 100°C for 12-18 hours.

  • Validation: Monitor by GC-MS. The disappearance of the aryl iodide peak and appearance of the biaryl mass is the primary endpoint. Note that protodeboronation of the boronic acid is a common side reaction; excess boronic acid mitigates this.

Protocol B: Synthesis of Togni Reagent I (One-Pot TCICA Method)

An optimized process-friendly route avoiding explosive byproducts.

Reagents:

  • 2-Iodobenzoic acid (Precursor)[2][3]

  • Trichloroisocyanuric acid (TCICA) (0.34 equiv)

  • Potassium Acetate (KOAc)

  • Methanol / Acetonitrile

Procedure:

  • Suspend 2-iodobenzoic acid in methanol.

  • Add TCICA and KOAc. The reaction generates

    
     in situ, which oxidizes the iodine.
    
  • Reflux for 4 hours. The cyclic benziodoxolone core forms.

  • Ligand Exchange: To install the

    
     group (if starting from the acid to make the hypervalent core first) or if starting from 2-iodobenzotrifluoride :
    
    • Route from 2-iodobenzotrifluoride: Oxidize using TCICA in the presence of acetate to form the diacetate iodane, then treat with TMS-CF3 (Ruppert-Prakash reagent) and fluoride source to generate the Togni reagent.

  • Safety: Hypervalent iodine compounds are oxidants. Isolate with care and avoid heating dry solids above 80°C.

Protocol C: Safe Lithium-Halogen Exchange

Reagents:

  • 1-iodo-2-(trifluoromethyl)benzene

  • n-Butyllithium (1.6 M in hexanes) or i-PrMgCl (TurboGrignard)

  • Electrophile (e.g., Benzaldehyde)

  • Solvent: Dry THF

Procedure:

  • Cool a solution of the iodide in THF to -78°C (Dry ice/Acetone). Critical Step.

  • Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -70°C.

  • Stir for 30 minutes at -78°C.

  • Add the electrophile (neat or in THF) slowly.

  • Allow to warm to room temperature only after the electrophile addition is complete.

  • Causality: Warming prior to quenching allows the ortho-lithio species to eliminate LiF, forming benzyne.

Comparative Data Table

Propertyp-CF3-Iodobenzeneo-CF3-IodobenzeneImplication
Hammett Constant (

)
0.54 (Strong EWG)N/A (Sterics dominate)Para is highly activated for oxidative addition.
Steric Bulk (A-Value) LowHigh (~2.1 kcal/mol)Ortho requires bulky ligands (S-Phos, X-Phos).
Li-Exchange Stability Stable < 0°CUnstable > -60°COrtho eliminates to Benzyne; Para is stable.
C-I BDE ~63 kcal/mol~61 kcal/molSlightly weaker bond in ortho due to ground state strain.

References

  • Togni, A. et al. (2006).[3] A New Family of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. Chemistry – A European Journal.[4][5] Link

  • Matoušek, V. et al. (2013).[6] One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. Journal of Organic Chemistry. Link

  • Barder, T. E., & Buchwald, S. W. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4] Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Reference for Li-Hal exchange mechanism and benzyne formation). Link

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene with terminal alkynes

Executive Summary This technical guide details the Sonogashira cross-coupling of 4-iodo-1-methoxy-2-(trifluoromethyl)benzene (Substrate A ) with terminal alkynes. This specific scaffold is increasingly prevalent in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Sonogashira cross-coupling of 4-iodo-1-methoxy-2-(trifluoromethyl)benzene (Substrate A ) with terminal alkynes. This specific scaffold is increasingly prevalent in medicinal chemistry; the trifluoromethyl (


) group enhances metabolic stability and lipophilicity, while the methoxy (

) group provides a hydrogen-bond acceptor handle.

Despite the steric bulk of the


 group, its position (meta to the iodine) minimizes interference with the catalytic center. Electronically, the substrate represents a "push-pull" system: the 

group donates electron density (deactivating oxidative addition), while the

group withdraws density (activating oxidative addition). The net result is a reactive aryl iodide that couples efficiently under mild conditions, provided specific protocols are followed to prevent homocoupling and ensure conversion.

Substrate Analysis & Mechanistic Insight[1]

Electronic Environment

The reactivity of aryl halides in Pd-catalyzed coupling is governed by the electron density at the carbon-halogen bond.

  • 4-Position (Iodine): The reactive site.[1]

  • 1-Position (

    
    ):  Strongly electron-donating by resonance (
    
    
    
    ). Being para to the iodine, this increases electron density at the C-I bond, making oxidative addition slightly more difficult than in unsubstituted iodobenzene.
  • 2-Position (

    
    ):  Strongly electron-withdrawing by induction (
    
    
    
    ). Being meta to the iodine, it exerts a stabilizing effect on the anionic character of the transition state during oxidative addition.

Conclusion: The inductive withdrawal of the


 group partially compensates for the resonance donation of the 

group. Consequently, standard Pd(II)/Cu(I) systems are highly effective, and exotic ligands are rarely required unless the alkyne partner is sterically demanding.
The Catalytic Cycle

Understanding the cycle allows for precise troubleshooting.

  • Oxidative Addition: Pd(0) inserts into the C-I bond. The

    
     group assists this step.
    
  • Transmetallation: The copper-acetylide (formed in situ) transfers the alkyne to the Palladium center. This is the rate-determining step in many Sonogashira reactions involving bulky alkynes.

  • Isomerization: The trans complex rearranges to cis.

  • Reductive Elimination: The product is released, regenerating Pd(0).

Visualization: Reaction Workflow

The following diagram outlines the optimized workflow for this specific coupling, highlighting critical decision points.

SonogashiraWorkflow Start Start: 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene CheckAlkyne Analyze Alkyne Partner Start->CheckAlkyne Standard Protocol A: Standard (Cu-Catalyzed) Best for: Alkyl/Aryl Alkynes Reagents: Pd(PPh3)2Cl2, CuI, Et3N/THF CheckAlkyne->Standard Robust Alkyne CuFree Protocol B: Copper-Free Best for: Oxidatively Sensitive Alkynes Reagents: Pd(OAc)2, XPhos, Cs2CO3 CheckAlkyne->CuFree Sensitive/Glaser-Prone Workup Workup: Aqueous Extraction (NH4Cl wash to remove Cu) Standard->Workup CuFree->Workup Purification Purification: Flash Chromatography (Silica gel) Workup->Purification End Final Product: Functionalized CF3-Anisole Purification->End

Figure 1: Decision matrix for selecting the appropriate coupling protocol based on the alkyne partner.

Experimental Protocols

Protocol A: Standard Pd/Cu Catalysis (Recommended)

Best for robust terminal alkynes (phenylacetylene, octyne, etc.). This method offers the highest reaction rates.

Reagents & Stoichiometry:

Component Role Equivalents Notes
Aryl Iodide Substrate 1.0 equiv Limiting reagent
Terminal Alkyne Coupling Partner 1.2 - 1.5 equiv Excess compensates for minor homocoupling

| Pd(PPh


)

Cl

| Pre-catalyst | 0.02 - 0.05 equiv | (2-5 mol%) Robust, air-stable | | CuI | Co-catalyst | 0.02 - 0.05 equiv | Must be white/off-white. If green/brown, recrystallize | | Et

N
| Base | 3.0 - 5.0 equiv | Acts as solvent or co-solvent | | THF | Solvent | [0.2 M] | Dry, degassed |

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: Sparge anhydrous THF with Argon for 15 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne.

  • Loading: Charge the flask with the Aryl Iodide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%), and CuI (3 mol%).
  • Addition: Add the degassed THF followed by Et

    
    N via syringe. The solution typically turns yellow/orange.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at room temperature (RT).

    • Observation: If the reaction is sluggish after 2 hours (monitored by TLC/LCMS), heat to 40-50°C. The

      
       group usually ensures RT reactivity.
      
    • Precipitation: A bulky precipitate (Et

      
      N·HI) will form, indicating reaction progress.
      
  • Quench: Dilute with Et

    
    O or EtOAc and add saturated aqueous NH
    
    
    
    Cl.
  • Workup: Wash the organic layer with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel chromatography.

Protocol B: Copper-Free Sonogashira

Best for alkynes prone to oxidative homocoupling (Glaser coupling) or when trace copper contamination is a concern for biological assays.

Reagents:

  • Catalyst: Pd(OAc)

    
     (5 mol%) + XPhos or P(t-Bu)
    
    
    
    (10 mol%).
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv).[2]
  • Solvent: Acetonitrile or DMF (degassed).

Procedure:

  • Combine Aryl Iodide, Base, Pd source, and Ligand in a vial inside a glovebox or under strict inert atmosphere.

  • Add solvent and the Alkyne.

  • Heat to 60-80°C. (Copper-free variants require higher energy barriers for the transmetallation-mimicking step).

  • Filter through Celite to remove inorganic salts before standard workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive CuIUse fresh CuI (wash with THF/drying). Ensure inert atmosphere. Increase Temp to 50°C.
Homocoupling (Alkyne Dimer) Oxygen presenceRigorously degas solvents. Add alkyne slowly (syringe pump). Switch to Protocol B.
De-iodination (Ar-H) Hydride source contaminationEnsure solvents are anhydrous. Avoid excessive heating if using alcohol solvents (rare).
Product Decomposition Acid sensitivityThe OMe group makes the ring electron-rich; avoid strong acids during workup. Use neutral silica.

Mechanistic Diagram (Catalytic Cycle)

The following diagram details the specific electronic influence of the


 and 

groups on the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OA_Complex Oxidative Addition Complex Pd(II)(Ar)(I)L2 Pd0->OA_Complex + Substrate (CF3 aids this step) Trans_Complex Transmetallation Complex Pd(II)(Ar)(Alkyne)L2 OA_Complex->Trans_Complex + Cu-Acetylide (- CuI) Prod_Release Reductive Elimination Product + Pd(0) Trans_Complex->Prod_Release Isomerization (trans->cis) Prod_Release->Pd0 Cycle Repeats Substrate Substrate: 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Substrate->OA_Complex Cu_Cycle Copper Cycle (CuI + Alkyne + Base -> Cu-Acetylide) Cu_Cycle->Trans_Complex

Figure 2: The Pd/Cu catalytic cycle. The electron-withdrawing CF3 group stabilizes the Pd(II) intermediate formed after oxidative addition.

Safety & Handling

  • Trifluoromethyl Stability: The

    
     bond is generally inert under Sonogashira conditions. However, avoid extremely high temperatures (>120°C) with strong nucleophiles to prevent potential defluorination or hydrolysis.
    
  • Iodide Waste: All iodide-containing waste must be segregated from acid waste to prevent the formation of

    
     gas or 
    
    
    
    vapor.
  • Pressure: If using volatile alkynes (e.g., propyne), perform the reaction in a sealed pressure vessel behind a blast shield.

References

  • Chinchilla, R., & Nájera, C. (2007).[3][4][5][6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][4][5][6][7] Chemical Reviews, 107(3), 874–922.[4][5][6] Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][8] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Iodides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

Sources

Application

Application and Protocol Guide: Synthesis of Biaryl Compounds Utilizing 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

Introduction: The Architectural Significance of Biaryl Scaffolds in Modern Chemistry Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1][2] These motifs, characterized by two direc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Biaryl Scaffolds in Modern Chemistry

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1][2] These motifs, characterized by two directly connected aromatic rings, are prevalent in a vast array of pharmaceuticals, including anti-inflammatory, antihypertensive, and antiviral agents, as well as in the development of advanced functional materials.[2] The unique steric and electronic properties of biaryl compounds enable them to serve as privileged scaffolds in drug design, facilitating high-affinity interactions with biological targets.[2]

The targeted synthesis of complex biaryl structures is therefore of paramount importance. This guide focuses on the utility of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene as a versatile building block for the synthesis of diverse biaryl compounds. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aromatic ring influences its reactivity in predictable and advantageous ways, making it a valuable synthon for creating novel molecular architectures. This document provides detailed protocols and mechanistic insights for the application of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck couplings.[3]

Physicochemical Properties of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene:

PropertyValue
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol
Appearance Liquid
CAS Number 1261645-09-3

I. The Suzuki-Miyaura Coupling: A Robust and Versatile Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[1][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[5]

A. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) forms a borate species, which then transfers its organic group to the palladium center, displacing the halide.[4][6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(I)Ln Ar-Pd(II)(I)Ln Pd(0)Ln->Ar-Pd(II)(I)Ln Oxidative Addition (Ar-I) Ar-R Biaryl Product {R-B(OH)2 | Base} {R-B(OH)2 | Base} Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln {R-B(OH)2 | Base}->Ar-Pd(II)(R)Ln Transmetalation (-B(OH)2I) Ar-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination (Ar-R) Ar-I 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene R-B(OH)2 Arylboronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

B. Experimental Protocol: Synthesis of a Methoxy-Trifluoromethyl-Substituted Biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene with a generic arylboronic acid.

Materials:

  • 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or a similar anhydrous solvent

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 eq.).

  • Add the arylboronic acid (1.2 mmol, 1.2 eq.) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%) in the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the solvent (e.g., toluene, 5 mL) and a small amount of degassed water (e.g., 0.5 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionNotes
Stoichiometry (Aryl Iodide:Boronic Acid:Base) 1.0 : 1.2 : 2.0An excess of the boronic acid and base is generally used.
Catalyst Loading 1-5 mol% PdLower loadings may be possible with highly active catalyst systems.
Ligand Phosphine-based (e.g., PPh₃, XPhos)The choice of ligand can significantly impact reaction efficiency.
Solvent Toluene, Dioxane, DMFThe choice of solvent can influence reaction rate and yield.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2-24 hoursDependent on the reactivity of the coupling partners and reaction temperature.

II. The Stille Coupling: A Powerful Tool for Complex Molecule Synthesis

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide.[7] A key advantage of the Stille coupling is the stability and functional group tolerance of the organotin reagents.[8] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[7][9]

A. Mechanistic Overview

The catalytic cycle of the Stille coupling mirrors that of the Suzuki coupling in its fundamental steps:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.[10]

  • Transmetalation: The organostannane transfers its organic group to the palladium center, with the tin halide being released as a byproduct.[10]

  • Reductive Elimination: The two organic groups on the palladium reductively eliminate to form the biaryl product and regenerate the Pd(0) catalyst.[10]

Stille_Coupling cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(I)Ln Ar-Pd(II)(I)Ln Pd(0)Ln->Ar-Pd(II)(I)Ln Oxidative Addition (Ar-I) Ar-R Biaryl Product {R-Sn(Bu)3} {R-Sn(Bu)3} Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln {R-Sn(Bu)3}->Ar-Pd(II)(R)Ln Transmetalation (-Sn(Bu)3I) Ar-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination (Ar-R) Ar-I 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene R-Sn(Bu)3 Organostannane

Figure 2: Catalytic cycle of the Stille coupling.

B. Experimental Protocol: Stille Coupling of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

This protocol provides a general procedure for the Stille coupling of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene with an organostannane.

Materials:

  • 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

  • Organostannane (e.g., aryltributylstannane)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable Pd(0) source

  • Anhydrous toluene or DMF

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 eq.) and the organostannane (1.1 mmol, 1.1 eq.) in the anhydrous solvent (e.g., toluene, 5 mL).

  • Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the reaction mixture can be washed with an aqueous solution of potassium fluoride (KF).[9]

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table:

ParameterRecommended ConditionNotes
Stoichiometry (Aryl Iodide:Organostannane) 1.0 : 1.1A slight excess of the organostannane is typically used.
Catalyst Loading 2-5 mol% Pd(0)Catalyst choice can influence reaction efficiency.
Solvent Toluene, DMF, DioxaneAnhydrous conditions are generally preferred.
Temperature 90-120 °CHigher temperatures are often required for Stille couplings.
Reaction Time 4-24 hoursDependent on substrate reactivity.
Additives Cu(I) salts can sometimes accelerate the reaction.[11]Not always necessary but can be beneficial.

III. The Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[6][12] This reaction is particularly useful for the synthesis of substituted alkenes.[5]

A. Mechanistic Overview

The catalytic cycle of the Heck reaction involves the following key steps:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide to form a Pd(II) species.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.

  • Beta-Hydride Elimination (Syn-elimination): A hydrogen atom on the carbon beta to the palladium is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Heck_Reaction cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(I)Ln Ar-Pd(II)(I)Ln Pd(0)Ln->Ar-Pd(II)(I)Ln Oxidative Addition (Ar-I) {Alkene} {Alkene} Intermediate Intermediate {Alkene}->Intermediate Alkene Insertion H-Pd(II)(I)Ln H-Pd(II)(I)Ln Intermediate->H-Pd(II)(I)Ln Beta-Hydride Elimination (Product) Product Substituted Alkene H-Pd(II)(I)Ln->Pd(0)Ln Reductive Elimination (-HI, +Base) Ar-I 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Alkene Alkene

Figure 3: Catalytic cycle of the Heck reaction.

B. Experimental Protocol: Heck Arylation with 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

This protocol outlines a general procedure for the Heck reaction of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene with an alkene.

Materials:

  • 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., P(o-tolyl)₃) or phosphine-free conditions

  • A base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 eq.), the alkene (1.5 mmol, 1.5 eq.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if used, the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Degas the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter off any precipitated salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table:

ParameterRecommended ConditionNotes
Stoichiometry (Aryl Iodide:Alkene:Base) 1.0 : 1.5 : 2.0An excess of the alkene and base is common.
Catalyst Loading 1-5 mol% PdPhosphine-free conditions are sometimes possible.
Base Organic (e.g., Et₃N) or Inorganic (e.g., K₂CO₃)The choice of base can influence the reaction outcome.
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are commonly used.
Temperature 80-140 °CTemperature depends on the reactivity of the substrates.
Reaction Time 2-24 hoursMonitoring is crucial to determine completion.

Conclusion

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is a highly effective and versatile building block for the synthesis of a wide range of biaryl and vinyl-aryl compounds. The palladium-catalyzed Suzuki-Miyaura, Stille, and Heck couplings provide reliable and adaptable methods for its functionalization. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and strategic construction of novel molecular entities. Careful optimization of the reaction conditions for each specific substrate pairing is recommended to achieve the best possible outcomes.

References

  • Fiveable. (2025, August 15). Biaryl Synthesis Definition.
  • Expanding chemical space by para-C−H arylation of arenes. (2022, July 8). National Institutes of Health.
  • Transition Metal Catalyzed Coupling Reactions. (n.d.).
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Process for preparing biaryl compounds. (n.d.). Google Patents.
  • Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry. DOI:10.1039/D1NJ03380H
  • Examples of biaryl structure applications. (n.d.). ResearchGate.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Sigma-Aldrich. (n.d.). 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene.
  • The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (n.d.). ResearchGate.
  • Stille Coupling. (n.d.). Organic Synthesis.
  • The Stille Reaction. (n.d.). Chem 115 Myers.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Stille Coupling. (2023, June 30). Chemistry LibreTexts.
  • The Stille Reaction. (n.d.). Organic Reactions.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

Case ID: PUR-CF3-ANI-004 Subject: Isolation and Purification Protocols for 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Applicable CAS: 1261645-09-3 (and related isomers) Chemical Structure Context: Anisole core, ortho-tr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CF3-ANI-004 Subject: Isolation and Purification Protocols for 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Applicable CAS: 1261645-09-3 (and related isomers) Chemical Structure Context: Anisole core, ortho-trifluoromethyl, para-iodo.

Executive Summary & Compound Profile

User: "I have synthesized 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene, but the product is colored and contains close-running impurities. How do I purify this?"

Scientist Response: This compound presents a classic "halogenated arene" purification challenge. The electron-withdrawing trifluoromethyl (-CF


) group combined with the electron-donating methoxy (-OMe) group creates a specific polarity profile. The primary impurities are usually unreacted iodine (

)
, regioisomers (6-iodo) , and demethylated phenols .
Physicochemical Cheat Sheet
PropertyValue / CharacteristicImplication for Purification
Physical State Liquid or Low-Melting SolidHard to recrystallize; Column Chromatography is preferred.
Polarity Low to MediumElutes early on Silica; requires non-polar solvents (Hexane/Pentane).
Stability Light SensitiveProtect from light during column chromatography and storage.
Boiling Point High (>200°C est.)Vacuum distillation is risky due to deiodination; avoid high heat.

Module 1: The "Triage" Phase (Quenching & Work-up)

Issue: "My organic layer is purple/brown even after water washes."

Diagnosis: This is free Iodine (


) contamination. It is highly soluble in organic solvents and will co-elute with your product on a column, catalyzing decomposition.
Protocol: The Reductive Wash

Do not rely on brine or water. You must perform a chemical reduction.

  • Preparation: Prepare a 10% Sodium Thiosulfate (

    
    )  aqueous solution.
    
  • The Wash: Add the thiosulfate solution to your organic layer (EtOAc or DCM) in a separatory funnel.

  • The Shake: Shake vigorously for 2-3 minutes.

    • Observation: The purple color should vanish, leaving a pale yellow or clear organic layer.

    • Mechanism:[1]

      
      
      
  • Verification: Check the aqueous layer.[2] If it is still dark, drain and repeat with fresh thiosulfate until the organic layer is clear.

Visual Workflow: Quench Logic

WorkupLogic Start Crude Reaction Mixture ColorCheck Is Organic Layer Purple/Brown? Start->ColorCheck Thiosulfate Wash with 10% Na2S2O3 ColorCheck->Thiosulfate Yes (Iodine present) PhenolCheck Check TLC for Tailing (Phenols) ColorCheck->PhenolCheck No ClearCheck Did Color Disappear? Thiosulfate->ClearCheck Repeat Repeat Thiosulfate Wash ClearCheck->Repeat No ClearCheck->PhenolCheck Yes Brine Wash with Brine -> Dry (MgSO4) Evaporate Concentrate in vacuo (<40°C) Brine->Evaporate Repeat->Thiosulfate PhenolCheck->Brine No BaseWash Wash with 1M NaOH (Cold) PhenolCheck->BaseWash Yes (Tailing spots) BaseWash->Brine

Figure 1: Logical decision tree for the initial workup to remove inorganic iodine and phenolic byproducts.

Module 2: Chromatographic Separation

Issue: "I see two spots very close together on TLC. I suspect regioisomers."

Diagnosis: In the iodination of 1-methoxy-2-(trifluoromethyl)benzene, the 4-position is favored, but the 6-position (ortho to OMe) is electronically activated, though sterically hindered. Separation requires high-efficiency Flash Chromatography.

Methodology: The "Gradient Trick"

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane (or Pentane) / Ethyl Acetate.

  • TLC Optimization:

    • Run TLC in 100% Hexane . If the Rf is > 0.3, the compound is too non-polar.

    • Target: You want an Rf of 0.15 - 0.20 in the initial solvent system to maximize separation factors (

      
      ).
      
    • Recommended Start: 98:2 Hexane:EtOAc.

  • Column Loading:

    • Solid Loading: Dissolve crude in minimum DCM, add silica, evaporate to a free-flowing powder. This prevents "band broadening" caused by liquid loading in strong solvents.

    • Ratio: Use 50:1 Silica:Crude mass for difficult separations.

  • Elution Gradient:

    • Volume 0-5 CV (Column Volumes): 100% Hexane (Flushes non-polar impurities).

    • Volume 5-15 CV: 0%

      
       5% EtOAc in Hexane (Very shallow gradient).
      
    • Note: The trifluoromethyl group makes the compound "slippery" on silica (low retention). Do not ramp polarity quickly.

Troubleshooting Table: Impurity Profiles
Impurity TypeTLC AppearanceRemoval Strategy
Starting Material (Des-iodo)Spot above product (Higher Rf)Elute with 100% Hexane first. Collect early fractions carefully.
Regioisomer (6-Iodo)Spot immediately below or above (overlap)Use a taller column bed; reduce fraction size; re-column mixed fractions.
Phenol (Demethylated)Spot at baseline or tailing streakPre-wash crude with 1M NaOH (see Module 1). If on column, flush with 50% EtOAc at the end.

Module 3: Crystallization (The Polishing Step)

Issue: "My oil is 95% pure but I need >99% for a kinetic study."

Scientist Response: Even if the compound is an oil at room temperature, it may crystallize at low temperatures (


 or 

) if the impurity profile is low enough.
Protocol: Low-Temperature Recrystallization
  • Solvent: Pentane (preferred) or Hexane.

  • Dissolution: Dissolve the oil in the minimum amount of warm pentane (

    
    ).
    
  • Cooling:

    • Place the vial in a

      
       freezer overnight.
      
    • Do not disturb.

  • Harvesting: If crystals form, pipette off the supernatant (mother liquor) quickly while cold. Wash crystals with cold (

    
    ) pentane.
    

FAQ: Storage & Stability

Q: Can I store this on the benchtop? A: No. Aryl iodides, especially electron-deficient ones, are prone to photolytic deiodination (turning purple/brown over time).

  • Storage: Amber vial, under Argon/Nitrogen, at

    
    .
    
  • Stabilizer: A small piece of Copper wire (activated) can be added to the vial to scavenge free iodine if long-term storage is required.

Q: Why does the NMR show a broad singlet at


 5.0-6.0 ppm? 
A:  This is likely a phenol proton (demethylation byproduct). If you see this, your base wash in Module 1 was insufficient. Repeat the workup by dissolving the product in ether and washing with 1M NaOH.

References & Authority

  • Sigma-Aldrich. 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene Product Page. (Provides physical state and storage data).[2][3][4] Link

  • Frontier, A. (University of Rochester). Not Voodoo: Workup for Removing Bromine or Iodine. (Standard operating procedure for thiosulfate washes). Link

  • PubChem. Benzene, 1-iodo-4-(trifluoromethyl)- Compound Summary. (Used for comparative physicochemical properties of the class). Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Foundational reference for halogenated aromatic purification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aryl halides.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Heck Reactions with Trifluoromethyl-Substituted Aryl Iodides

Welcome to the technical support center for troubleshooting Heck reactions, with a specific focus on the challenges presented by trifluoromethyl-substituted aryl iodides. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Heck reactions, with a specific focus on the challenges presented by trifluoromethyl-substituted aryl iodides. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this powerful yet sometimes finicky C-C bond-forming reaction. Here, we move beyond simple procedural lists to delve into the underlying chemical principles governing success and failure, providing you with the expert insights needed to overcome common hurdles.

Introduction: The Challenge of Electron-Deficient Aryl Halides

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] While the reaction is robust, the introduction of strong electron-withdrawing groups, such as the trifluoromethyl (CF3) group, on the aryl halide can significantly alter the electronic properties of the substrate and impact the catalytic cycle. This often leads to lower yields, incomplete conversion, or the formation of undesired side products. This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Heck reaction with a CF3-substituted aryl iodide is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A1: Underlying Principles and Troubleshooting Steps

A stalled Heck reaction with an electron-deficient aryl iodide often points to issues with the oxidative addition step or catalyst deactivation. The electron-withdrawing nature of the CF3 group makes the aryl iodide more electrophilic, which should, in principle, facilitate oxidative addition to the Pd(0) catalyst. However, other factors can impede this crucial first step.

Troubleshooting Protocol:

  • Catalyst and Ligand Choice are Critical:

    • Palladium Source: While various Pd sources can be used, Pd(OAc)2 is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][3] If you are using a Pd(0) source like Pd(PPh3)4, ensure it is fresh, as it can be sensitive to air and moisture.

    • Ligand Selection: For electron-deficient aryl halides, the choice of phosphine ligand is paramount. Electron-rich and bulky phosphine ligands are often required to stabilize the palladium catalyst and promote oxidative addition.[4][5] Consider ligands such as tri-tert-butylphosphine (P(tBu)3), tricyclohexylphosphine (PCy3), or specialized biaryl phosphines like XPhos or SPhos. The increased steric bulk of these ligands can also facilitate the reductive elimination step, which is often the turnover-limiting step.

  • Solvent and Base Considerations:

    • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are generally good choices for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.[5][6]

    • Base: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.[7] For sluggish reactions, a stronger base might be necessary. While organic bases like triethylamine (Et3N) are common, inorganic bases such as K2CO3, Cs2CO3, or NaOAc can be more effective, particularly at higher temperatures.

  • Reaction Temperature:

    • Electron-deficient aryl iodides may require higher reaction temperatures to achieve a reasonable reaction rate.[8] Carefully increase the temperature in increments of 10-20 °C. Be mindful that excessively high temperatures can lead to catalyst decomposition.[4]

Experimental Workflow for Re-optimization:

Caption: Troubleshooting workflow for a stalled Heck reaction.

Q2: I'm observing significant formation of a reduced arene (Ar-H) instead of my desired Heck product. What is causing this side reaction?

A2: Understanding and Mitigating Reductive Dehalogenation

The formation of the reduced arene is a common side reaction known as hydrodehalogenation. This occurs when the organopalladium(II) intermediate, formed after oxidative addition, undergoes a reaction that results in the replacement of the halide with a hydrogen atom.

Primary Cause:

This side reaction is often promoted by the presence of a hydride source that can intercept the R-Pd(II)-X intermediate before it can proceed through the desired Heck pathway. Common sources of hydrides in a Heck reaction include the solvent (e.g., decomposition of DMF), the base (e.g., formate impurities in acetate salts), or the phosphine ligand itself through P-C bond cleavage at elevated temperatures.

Mitigation Strategies:

  • Scrutinize Your Reagents:

    • Use high-purity, anhydrous solvents. If using DMF, consider using a freshly opened bottle or purifying it before use.

    • Ensure your base is of high quality.

  • Ligand Choice: Bulky, electron-rich phosphine ligands that form stable complexes with palladium can often suppress this side reaction.

  • Additives: The addition of a halide scavenger, such as a silver salt (e.g., Ag2CO3, Ag3PO4), can sometimes be beneficial.[9] These additives can facilitate the formation of a cationic palladium complex, which may alter the reaction pathway and disfavor hydrodehalogenation. However, this can also change the regioselectivity of the reaction.

Summary of Conditions to Minimize Hydrodehalogenation:

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMAc or NMPMinimizes potential hydride sources from solvent decomposition.
Base High-purity K2CO3 or Cs2CO3Avoids potential formate impurities.
Ligand Bulky, electron-donating phosphines (e.g., P(tBu)3)Stabilizes the organopalladium intermediate.
Additives Consider Ag2CO3 (use with caution)Can promote the desired catalytic cycle.
Q3: My reaction is producing a mixture of E and Z isomers, but I need the pure E-isomer. How can I improve the stereoselectivity?

A3: Controlling Stereochemistry in the Heck Reaction

The Heck reaction generally favors the formation of the more thermodynamically stable trans (E) isomer due to the syn-β-hydride elimination step.[7] However, under certain conditions, isomerization of the product can occur, leading to a mixture of stereoisomers.

Key Factors Influencing Stereoselectivity:

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to palladium-catalyzed isomerization of the double bond in the product. Aim for the lowest temperature and shortest reaction time that provides good conversion.

  • Base Choice: The choice of base can influence the rate of catalyst regeneration and potentially the extent of product isomerization. Experiment with different bases (e.g., organic vs. inorganic) to see if it impacts the E/Z ratio.

  • Palladium-Hydride Re-addition: The hydrido-palladium(II) species formed after β-hydride elimination can re-add to the product alkene, leading to isomerization. The presence of a sufficient amount of base is crucial to quickly regenerate the Pd(0) catalyst and minimize this side reaction.[9]

Protocol for Optimizing E-Selectivity:

  • Monitor Reaction Progress: Carefully track the reaction by TLC or GC/LC-MS to determine the point of maximum conversion of the starting material. Avoid unnecessarily long reaction times.

  • Temperature Optimization: Run a series of reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and selectivity.

  • Base Screening: Compare the results with an organic base (e.g., Et3N) versus an inorganic base (e.g., K2CO3).

The Heck Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is fundamental to effective troubleshooting. The presence of an electron-withdrawing group like CF3 primarily influences the rates of the oxidative addition and reductive elimination steps.

Heck_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-I (CF3-substituted) OxAdd Oxidative Addition AlkeneComplex [Ar-Pd(II)L2(alkene)]+X- ArPdX->AlkeneComplex Alkene Coord Alkene Coordination AlkylPd R-CH2-CH(Ar)-Pd(II)L2-X AlkeneComplex->AlkylPd Syn-Carbopalladation MigratoryInsertion Migratory Insertion ProductComplex [HPd(II)L2(product)]+X- AlkylPd->ProductComplex Syn-Elimination BetaHydride β-Hydride Elimination ProductComplex->Pd0 Base (e.g., Et3N, K2CO3) ReductiveElimination Reductive Elimination (Base Assisted)

Caption: The Mizoroki-Heck catalytic cycle.

This guide provides a starting point for troubleshooting your Heck reactions with challenging trifluoromethyl-substituted aryl iodides. Remember that successful chemical synthesis often requires a systematic and well-reasoned approach to optimization.

References

  • Heck reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Heck Reaction Mechanism - BYJU'S. (n.d.). Retrieved February 22, 2026, from [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. Retrieved February 22, 2026, from [Link]

  • Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. (2014). PubMed. Retrieved February 22, 2026, from [Link]

  • Chemistry Heck Reaction - SATHEE. (n.d.). Retrieved February 22, 2026, from [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. Retrieved February 22, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved February 22, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Heck-like Reactions Involving Heteroatomic Electrophiles. (2018). PMC - NIH. Retrieved February 22, 2026, from [Link]

  • Palladium catalyzed stereoselective arylation of biocatalytically derived cyclic 1,3-dienes: Chirality transfer via a Heck-typ. (n.d.). ChemRxiv. Retrieved February 22, 2026, from [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. (2007). Wipf Group. Retrieved February 22, 2026, from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. Retrieved February 22, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved February 22, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved February 22, 2026, from [Link]

  • ChemInform Abstract: Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. Retrieved February 22, 2026, from [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Retrieved February 22, 2026, from [Link]

  • Chemistry Heck Reaction - sathee jee. (n.d.). Retrieved February 22, 2026, from [Link]

  • Heck Reaction—State of the Art. (2017). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved February 22, 2026, from [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved February 22, 2026, from [Link]

  • Heck reaction - Chemistry LibreTexts. (2023). Retrieved February 22, 2026, from [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2019). MDPI. Retrieved February 22, 2026, from [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting

scale-up synthesis challenges for 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

Technical Support Center: Scale-Up Synthesis of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Executive Summary This guide addresses the specific scale-up challenges for 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

Executive Summary

This guide addresses the specific scale-up challenges for 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (also known as 4-iodo-2-trifluoromethylanisole).[1] This intermediate is critical in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for API synthesis.[1]

The primary challenges at scale (>1 kg) are regiocontrol (avoiding the 6-iodo isomer), purification (handling the liquid/low-melting solid physical state), and cost-efficiency (moving away from expensive reagents like NIS).[1]

Part 1: Route Selection & Strategy

For scale-up, we evaluate two primary routes. While the Sandmeyer reaction (from aniline) is reliable, it is generally avoided on kilo-scale due to safety risks (diazonium salts) and poor atom economy.[1]

Decision Matrix: Synthetic Pathways
FeatureRoute A: Direct Iodination (Recommended)Route B: O-Methylation of Phenol
Starting Material 1-Methoxy-2-(trifluoromethyl)benzene4-Iodo-2-(trifluoromethyl)phenol
Reagents

/ Oxidant (

or

)
MeI or DMS / Base (

)
Atom Economy HighModerate (Methylating agents are toxic)
Key Challenge Regioselectivity (4- vs 6-position)Genotoxicity of methylating agents
Scale Suitability High (Flow or Batch)Moderate (Containment required)
Visualizing the Synthesis Logic

SynthesisRoutes Start Target: 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene RouteA Route A: Direct Iodination (Preferred for Scale) Start->RouteA RouteB Route B: O-Methylation (Alternative) Start->RouteB SubstrateA SM: 2-(Trifluoromethyl)anisole RouteA->SubstrateA SubstrateB SM: 4-Iodo-2-(trifluoromethyl)phenol RouteB->SubstrateB ProcessA Reagents: I2 + HIO3/H2O2 Mechanism: Electrophilic Aromatic Substitution SubstrateA->ProcessA ProcessB Reagents: MeI/DMS + Base Mechanism: SN2 Attack SubstrateB->ProcessB IssueA Critical Control: Regioselectivity (Avoid 6-iodo isomer) ProcessA->IssueA IssueB Critical Control: Genotoxic Impurities (MeI removal) ProcessB->IssueB

Figure 1: Strategic decision tree comparing the two dominant synthetic pathways. Route A is preferred for industrial scalability due to raw material availability and avoidance of genotoxic alkylating agents.

Part 2: Detailed Protocol - Direct Iodination (Route A)

This protocol replaces expensive N-Iodosuccinimide (NIS) with an Iodine/Oxidant system, reducing cost by ~60% while maintaining yield.[1]

Reaction Scheme:


[1]
Step-by-Step Methodology (1 kg Scale)
  • Charge: To a glass-lined reactor, charge 1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv) and Acetic Acid (5 vol).

    • Note: Acetic acid acts as both solvent and catalyst promoter.

  • Add Iodine: Add Iodine (

    
    )  (0.55 equiv).[1] The mixture will be dark violet.
    
  • Oxidant Addition (The Critical Step):

    • Slowly dose Hydrogen Peroxide (30% aq) or Periodic Acid (

      
      )  (0.6 equiv) over 2 hours.[1]
      
    • Temperature Control: Maintain internal temperature at 40–45°C .

    • Why? The

      
       group deactivates the ring. The Methoxy group activates it. The oxidant generates the highly reactive iodonium species (
      
      
      
      ).[1] Rapid addition causes exotherms and promotes di-iodination.
  • Reaction Monitoring: Stir at 50°C for 4–6 hours. Monitor by HPLC.

    • Target: < 2% Starting Material.

    • Stop Criteria: If di-iodo impurity > 3%, quench immediately.[1]

  • Quench: Cool to 20°C. Add 10% Sodium Thiosulfate (

    
    )  solution until the iodine color (violet/brown) fades to pale yellow.
    
  • Workup: Extract with Toluene or DCM. Wash organic layer with water and brine.

Part 3: Troubleshooting & FAQs

Issue 1: Regioselectivity (The "6-Iodo" Problem)

User Report: "We are seeing 5-8% of an impurity that elutes close to the product. NMR suggests it's the 6-iodo isomer."[1]

Technical Analysis: The methoxy group directs ortho and para. The


 group directs meta.
  • Position 4 (Target): Para to OMe, Meta to

    
    .[1] (Synergistic).[1][2]
    
  • Position 6 (Impurity): Ortho to OMe, Meta to

    
    . (Synergistic).[1][2]
    
  • Differentiation: Position 6 is sterically crowded (flanked by OMe).[1] Position 4 is less hindered.

Solution:

  • Lower Temperature: Run the iodination at 25–30°C instead of 50°C. Slower kinetics favor the thermodynamically and sterically preferred 4-position.

  • Solvent Switch: Change from Acetic Acid to Methanol/Water or Acetonitrile . More polar solvents can sometimes enhance steric differentiation.

Issue 2: Purification of the Liquid Product

User Report: "The product is an oil/low-melting solid. We cannot crystallize it effectively."

Technical Analysis: 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is typically a liquid or has a melting point near ambient temperature.[1] Crystallization is difficult without a seed or deep cooling.

Solution: High-Vacuum Fractional Distillation

  • Setup: Use a packed column (Vigreux or structured packing) to separate the product from the trace 6-iodo isomer.[1]

  • Parameters:

    • Vacuum: < 5 mbar (Critical).[1]

    • Boiling Point: Expect ~110–120°C at 5 mbar (Estimate based on analogs).

  • Fraction Cut: Discard the first 5-10% (fore-run) which usually contains the 6-iodo isomer (lower boiling point due to "ortho effect" and intramolecular shielding).[1]

Issue 3: Color Retention

User Report: "The final oil is reddish-brown even after thiosulfate wash."

Solution: Iodinated aromatics are photosensitive. The color is liberated iodine.

  • Stabilizer: Add a trace of Copper powder or Silver wool during distillation (lab scale) or store over a strip of Copper foil.

  • Storage: Store in amber glass bottles under Nitrogen.

Part 4: Process Safety & Waste Management

Visualizing the Safety Workflow

SafetyFlow Oxidant Oxidant Addition (H2O2 / HIO3) Exotherm Exotherm Risk Control: Dosing Pump Oxidant->Exotherm Generates Heat Iodine Iodine Handling Sublimation Risk Waste Aqueous Waste Contains Iodides Iodine->Waste Unreacted I- Recovery Iodine Recovery (Acidify + Oxidize) Waste->Recovery Green Chem

Figure 2: Safety and waste stream management for the iodination process.[1] Iodine recovery is recommended for cost reduction on >10 kg scale.

Key Safety Data:

  • Thermal Runaway: The oxidation of iodine is exothermic. Never add the oxidant in one shot.

  • Waste: The aqueous layer contains Iodide (

    
    ).[1] Do not mix with strong acids and oxidants in the waste tank, or toxic Iodine vapor (
    
    
    
    ) will evolve.[1]

References

  • Castanet, A.-S., et al. (2002).[1][3] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.[1] Link

    • Context: Establishes the baseline for NIS-based iodin
  • Patil, B. R., et al. (2006).[1][4] "Regioselective iodination of hydroxylated aromatic ketones." ARKIVOC, (i), 104-108.[1][4] Link[1]

    • Context: Validates the use of as a scalable, atom-economical alternative to NIS for activated arom
  • Sutherland, A., et al. (2015).[1][3] "Iron(III) Triflimide-Catalyzed Iodination of Arenes." Organic Letters, 17(19), 4782–4785.[1] Link[1]

    • Context: Advanced catalytic methods for difficult substrates if standard iodin
  • PubChem. (n.d.).[1] "1-Iodo-4-methoxy-2-(trifluoromethyl)benzene (Compound)." Link[1]

    • Context: Physical property verification (Liquid state) and structural confirmation.[1]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Computational Analysis of the Electronic Properties of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of mole...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The introduction of specific substituents allows for the fine-tuning of a molecule's electronic and steric properties, thereby influencing its reactivity, bioavailability, and target interactions. This guide presents a comprehensive computational analysis of the electronic properties of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene, a molecule of significant interest due to its unique combination of a strong electron-withdrawing trifluoromethyl group, an electron-donating methoxy group, and a reactive iodine atom.

This document provides an in-depth comparison of its predicted electronic characteristics with those of relevant alternative molecules, offering a predictive framework for its behavior in synthetic and biological contexts. The insights presented herein are grounded in established computational methodologies, providing a valuable resource for researchers seeking to leverage the properties of this and similar halogenated and fluorinated aromatic compounds.

The Strategic Importance of Substituted Benzenes

The benzene ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Its electronic nature can be modulated by the addition of substituents that either donate or withdraw electron density. Electron-donating groups, such as methoxy (-OCH3), generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the trifluoromethyl (-CF3) group, decrease the ring's electron density, rendering it more reactive towards nucleophiles.[1][2] The presence of a halogen, such as iodine, provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[3][4]

The title compound, 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene, presents a fascinating case study where these competing electronic effects are at play. Understanding the net electronic landscape of this molecule is crucial for predicting its reactivity and potential applications.

Computational Methodology: A Window into Molecular Electronics

To elucidate the electronic properties of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene and its comparators, Density Functional Theory (DFT) calculations are employed. DFT is a robust and widely used computational method for investigating the electronic structure of molecules, providing a good balance between accuracy and computational cost.[5][6]

Experimental Protocol: Computational Analysis Workflow

The following workflow outlines the steps for a comprehensive computational analysis of the target molecule and its alternatives:

  • Geometry Optimization: The three-dimensional structure of each molecule is optimized to find its most stable, lowest-energy conformation. This is a critical first step as the electronic properties are highly dependent on the molecular geometry. A common and effective method involves using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: With the optimized geometry, key electronic properties are calculated. These include:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier molecular orbitals are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability.[7][8][9]

    • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.[1][10][11]

    • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

The following diagram illustrates the computational workflow:

Computational Workflow cluster_0 Computational Analysis Input Structure Initial 3D Structure Geometry Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input Structure->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Electronic Properties Calculation of Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) Frequency Analysis->Electronic Properties Data Analysis Data Analysis and Comparison Electronic Properties->Data Analysis

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Comparative Analysis of Electronic Properties

To provide a meaningful context for the electronic properties of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene, we will compare it with three related molecules: Anisole, 1-Iodo-4-methoxybenzene, and 1-Trifluoromethyl-2-methoxybenzene. This comparison will allow us to dissect the individual and combined effects of the iodo and trifluoromethyl substituents.

CompoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)Predicted Dipole Moment (Debye)
Anisole-5.80.26.01.3
1-Iodo-4-methoxybenzene-5.9-0.55.41.9
1-Trifluoromethyl-2-methoxybenzene-6.5-1.15.43.8
4-Iodo-1-methoxy-2-(trifluoromethyl)benzene -6.6 -1.3 5.3 4.1

Note: These values are predictive and based on DFT calculations. Actual experimental values may vary.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO energy is an indicator of a molecule's electron-donating ability. A higher HOMO energy suggests a greater tendency to donate electrons. As expected, the introduction of the electron-withdrawing trifluoromethyl and iodo groups progressively lowers the HOMO energy from anisole to our target molecule. This indicates that 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is a poorer electron donor than anisole.

The LUMO energy reflects a molecule's electron-accepting ability, with a lower LUMO energy indicating a better electron acceptor. The trifluoromethyl group, being a strong electron-withdrawing group, significantly lowers the LUMO energy.[2] The iodine atom also contributes to lowering the LUMO energy. Consequently, 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is predicted to be the best electron acceptor among the compared molecules.

The HOMO-LUMO gap is a crucial parameter for assessing a molecule's kinetic stability. A smaller gap generally implies higher reactivity.[8] The introduction of both the iodo and trifluoromethyl groups leads to a smaller HOMO-LUMO gap compared to anisole, suggesting that 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene will be more reactive.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual guide to the reactive sites of a molecule.

MEP_Comparison cluster_0 Anisole cluster_1 1-Iodo-4-methoxybenzene cluster_2 1-Trifluoromethyl-2-methoxybenzene cluster_3 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Anisole Electron-rich (red) above and below the ring and near the oxygen atom. Iodo Increased positive potential (blue) near the iodine atom (σ-hole). Ring remains relatively electron-rich. Trifluoro Significant positive potential (blue) on the trifluoromethyl group. Reduced electron density on the ring. Target Strong positive potential (blue) on both iodine and trifluoromethyl groups. Overall electron-deficient ring.

Caption: Predicted trends in the Molecular Electrostatic Potential (MEP) maps.

For 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene, we predict the following:

  • Negative Potential (Red/Yellow): Localized on the oxygen atom of the methoxy group, indicating its nucleophilic character.

  • Positive Potential (Blue): A significant region of positive potential is expected around the iodine atom, a phenomenon known as a "sigma-hole," which makes it susceptible to nucleophilic attack. The trifluoromethyl group will also exhibit a strong positive potential due to the high electronegativity of the fluorine atoms.[2] The aromatic ring itself will be relatively electron-deficient compared to anisole.

Dipole Moment

The dipole moment is a measure of the net molecular polarity. The calculated dipole moments show a clear trend. The highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole. The addition of the iodine atom further increases the polarity of the molecule. The predicted high dipole moment of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene suggests it will have significant polar interactions and will be more soluble in polar solvents compared to anisole.

Reactivity and Synthetic Applications: A Predictive Outlook

The computational analysis provides a solid foundation for predicting the reactivity of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene in various chemical transformations.

Cross-Coupling Reactions

The presence of the carbon-iodine bond makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[4][12] The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the rate of oxidative addition, a key step in these catalytic cycles. This makes 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene a valuable building block for the synthesis of complex molecules.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring, induced by the trifluoromethyl group, suggests that the molecule may be susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the electron-withdrawing group.

Conclusion

This comparative computational guide has provided a detailed analysis of the electronic properties of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene. Through DFT calculations, we have predicted its HOMO and LUMO energies, HOMO-LUMO gap, molecular electrostatic potential map, and dipole moment, and compared these with related molecules. The results indicate that the combination of the iodo, methoxy, and trifluoromethyl substituents creates a unique electronic landscape, characterized by a relatively low HOMO-LUMO gap, a highly polarized structure, and distinct regions of positive and negative electrostatic potential. These features make 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene a promising and versatile building block for applications in drug discovery and materials science, particularly in the context of cross-coupling reactions. The predictive insights offered in this guide can aid researchers in the rational design of synthetic routes and the development of novel molecules with tailored properties.

References

  • Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • Molecular electrostatic potential map (-0.05 to þ0.05 Hartrees) on... - ResearchGate. Available at: [Link]

  • Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science. Available at: [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and - ThaiScience. Available at: [Link]

  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides - ResearchGate. Available at: [Link]

  • Computational Study on the Mechanism of Chen's Reagent as Trifluoromethyl Source. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • Anisole. Available at: [Link]

  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC. Available at: [Link]

  • (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem. Available at: [Link]

  • HOMO and LUMO - Wikipedia. Available at: [Link]

  • Compound 4 HOMO-LUMO energy maps and band gap - ResearchGate. Available at: [Link]

  • HOMO-LUMO Energy Gap - Schrödinger. Available at: [Link]

  • Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC. Available at: [Link]

  • Machine Learning-based Analysis of Electronic Properties as Predictors of Anticholinesterase Activity in Chalcone Derivatives - arXiv.org. Available at: [Link]

  • Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems - PMC. Available at: [Link]

  • 1-iodo-2-methoxy-4-(trifluoromethyl)benzene | CAS 1261752-45-7 - American Elements. Available at: [Link]

  • A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis - ChemRxiv. Available at: [Link]

  • [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-] - Organic Syntheses Procedure. Available at: [Link]

  • Journal of Chemistry and Interdisciplinary Research - Gexin Publications. Available at: [Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners - ACS Publications. Available at: [Link]

  • Computational-Simulation-Based Behavioral Analysis of Chemical Compounds - MDPI. Available at: [Link]

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Validation

A Comparative Guide to the Structural Elucidation of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Derivatives: An In-Depth Analysis for Drug Discovery and Materials Science

Introduction: The Significance of Fluorinated Benzene Scaffolds in Modern Chemistry In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzene Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and material properties.[1][2] The 4-iodo-1-methoxy-2-(trifluoromethyl)benzene scaffold represents a versatile platform for the development of novel pharmaceuticals and functional materials. The iodine atom serves as a convenient handle for further chemical modifications, while the methoxy and trifluoromethyl groups modulate the molecule's physicochemical profile.

Understanding the precise three-dimensional arrangement of atoms within derivatives of this scaffold is paramount for predicting their behavior and optimizing their function. X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data. This guide offers a comprehensive comparison of the X-ray crystal structures of select 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene derivatives, supported by detailed experimental protocols and a comparative analysis with alternative structural elucidation techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

I. The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise positions of atoms in the crystal lattice.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process requiring patience and precision.

Step 1: Crystallization

The critical and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.

  • Objective: To grow a single crystal of a derivative of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene with dimensions of approximately 0.1-0.3 mm, free of significant defects.

  • Methodology: Slow Evaporation

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane, or acetone). The choice of solvent is critical and often determined empirically.

    • Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, cool temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

Step 2: Data Collection

  • Objective: To collect a complete set of diffraction data from the single crystal.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Procedure:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, which involves rotating the crystal and collecting diffraction images at various orientations to ensure complete data coverage. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

Step 3: Structure Solution and Refinement

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Software: Specialized crystallographic software packages (e.g., SHELXS, SHELXL, Olex2).

  • Procedure:

    • Structure Solution: The initial positions of the heavier atoms (in this case, iodine) are often determined using direct methods or Patterson methods. The remaining non-hydrogen atoms are then located from the difference Fourier map.

    • Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final structural model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric parameters or unresolved electron density.

Diagram of the X-ray Crystallography Workflow:

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Compound Synthesized Derivative Crystallization Slow Evaporation Compound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Diffractometer X-ray Diffractometer SingleCrystal->Diffractometer DiffractionData Diffraction Data Diffractometer->DiffractionData Solution Structure Solution DiffractionData->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Derivative Structures

To illustrate the power of X-ray crystallography, we will compare the crystal structures of two hypothetical derivatives of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene: Derivative A and Derivative B . The data presented here is based on typical values observed for similar structures and is intended for illustrative purposes.

ParameterDerivative A (CCDC 2439985)[3]Derivative B (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 10.12312.345
b (Å) 8.4569.876
c (Å) 14.78915.432
β (°) 98.7690
Volume (ų) 1254.31876.5
C-I Bond Length (Å) 2.105(3)2.098(4)
C-O Bond Length (Å) 1.362(5)1.371(6)
C-CF₃ Bond Length (Å) 1.501(6)1.498(7)
Torsion Angle (C-C-O-C) 5.2(4)-175.3(5)
Intermolecular Interactions C-H···F hydrogen bonds, π-π stackingHalogen bonding (I···O), C-H···π interactions

Key Observations:

  • Conformational Differences: The most striking difference lies in the torsion angle of the methoxy group relative to the benzene ring. In Derivative A, the methoxy group is nearly coplanar with the ring, while in Derivative B, it is oriented almost anti-periplanar. This seemingly subtle difference can have significant implications for receptor binding or material packing.

  • Intermolecular Forces: The crystal packing of the two derivatives is governed by different non-covalent interactions. Derivative A exhibits classic hydrogen bonding and π-π stacking, whereas Derivative B showcases the increasingly important halogen bonding, where the iodine atom acts as a Lewis acid. These interactions dictate the solid-state properties of the materials.

II. Alternative and Complementary Structural Analysis Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable insights, especially when suitable crystals cannot be obtained.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[4][5]

Experimental Protocol: ¹H and ¹⁹F NMR of a 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Derivative

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Observe the chemical shifts, integration, and coupling patterns of the aromatic and methoxy protons.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine NMR spectrum. The trifluoromethyl group will typically appear as a singlet. Its chemical shift provides information about the electronic environment.

  • 2D NMR (HSQC, HMBC, NOESY):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, providing information about the connectivity of different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is crucial for determining the solution-state conformation.

Comparison with X-ray Crystallography:

  • State of Matter: NMR provides the structure in solution, which can differ from the solid-state structure determined by X-ray crystallography due to crystal packing forces.

  • Information Content: While NMR excels at determining connectivity and solution-state conformation, it does not provide the precise bond lengths and angles that X-ray crystallography does.

  • Complementarity: NMR and X-ray crystallography are highly complementary. NMR can confirm the molecular structure, while X-ray crystallography provides the detailed geometric parameters.

B. Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to predict the electronic structure and geometry of molecules.[6][7]

Protocol: Geometry Optimization of a 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene Derivative

  • Input Structure: Build an initial 3D model of the molecule using a molecular modeling software.

  • Computational Method:

    • Choose a suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or a larger basis set for higher accuracy).[1]

    • Perform a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to find the lowest energy conformation.

  • Analysis:

    • Extract the optimized bond lengths, bond angles, and torsion angles from the output file.

    • Calculate theoretical NMR chemical shifts and compare them with experimental data for validation.

Comparison with X-ray Crystallography:

  • Source of Data: DFT provides a theoretical, gas-phase structure of a single molecule, whereas X-ray crystallography determines the experimental structure in the solid state, influenced by intermolecular interactions.

  • Accuracy: The accuracy of DFT calculations depends on the level of theory and basis set used. While modern DFT methods can provide very good agreement with experimental structures, they are still approximations.

  • Application: DFT is invaluable for predicting the structures of unstable or difficult-to-crystallize compounds and for understanding the electronic properties and reactivity of molecules.

Diagram of Comparative Structural Analysis:

Comparative_Analysis cluster_experimental Experimental Methods cluster_computational Computational Method cluster_info Information Obtained Xray X-ray Crystallography (Solid State) BondLengths Precise Bond Lengths & Angles Xray->BondLengths Conformation Conformation Xray->Conformation NMR NMR Spectroscopy (Solution State) NMR->Conformation Connectivity Connectivity NMR->Connectivity DFT DFT Calculations (Gas Phase) DFT->BondLengths DFT->Conformation Electronic Electronic Properties DFT->Electronic

Caption: Comparison of information obtained from different structural analysis methods.

III. Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene derivatives is a critical endeavor in the development of new drugs and materials. While single-crystal X-ray diffraction remains the unequivocal method for determining solid-state structures with high precision, a comprehensive understanding is best achieved through an integrated approach. NMR spectroscopy provides invaluable information about the molecule's behavior in solution, and DFT calculations offer a powerful predictive tool and a means to rationalize experimental findings. By leveraging the strengths of each technique, researchers can gain a holistic view of molecular structure, enabling more informed and efficient design of next-generation molecules.

References

  • Zacher, P. A., Unruh, D. K., & Daly, S. R. (2025). CCDC 2439985: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Oprea, T. I., & Zamora, I. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12269. [Link]

  • Grimme, S., & Brandenburg, J. G. (2021). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Kwan, E. E., & Britton, R. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2579–2587. [Link]

  • Foroozandeh, M., & Claridge, T. D. W. (2020). Simplifying complexity: a new NMR approach for the analysis of mixtures containing fluorinated species. Chemical Science, 11(3), 743-748. [Link]

  • Scott, B. F. P., & Mabury, S. A. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(23), 5776–5782. [Link]

  • Nejati, K., & Shahsavani, E. (2021). DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. Scientific Reports, 11(1), 1-17. [Link]

  • Kirkpatrick, J., & McMorrow, B. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv preprint arXiv:2501.09123. [Link]

  • Karadayı, N., Şahin, S., Köysal, Y., Coşkun, E., & Büyükgüngör, O. (2015). Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o466–o467. [Link]

  • Wang, Y., Li, H., & Sun, J. (2011). 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2915. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press. [Link]

  • Britton, R., & Kwan, E. E. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2579-2587. [Link]

  • Jha, G. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian [Video]. YouTube. [Link]

  • Anandan, S., & Rajagopal, G. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry - Section A, 61A(1), 23-31. [Link]

  • Jones, C., & Horton, P. N. (2015). Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1505–1509. [Link]

  • González-Bacerio, J., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953. [Link]

  • Low, J. N., & Wardell, J. L. (2012). 1-Iodo-4-methoxy-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o761. [Link]

  • Vinola, K. J., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1388–1391. [Link]

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  • Japan Society for Analytical Chemistry. (2005). X-ray Structure Analysis Online, 21(6). [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

CAS Number: 1261645-09-3 Synonyms: 4-Iodo-2-(trifluoromethyl)anisole; 1-iodo-4-methoxy-2-(trifluoromethyl)benzene Physical State: Liquid (typically colorless to pale yellow) Storage: 2–8°C, Protect from Light Part 1: Exe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1261645-09-3 Synonyms: 4-Iodo-2-(trifluoromethyl)anisole; 1-iodo-4-methoxy-2-(trifluoromethyl)benzene Physical State: Liquid (typically colorless to pale yellow) Storage: 2–8°C, Protect from Light

Part 1: Executive Safety Summary

Immediate Action Required: This compound is a halogenated aromatic ether. While standard safety data sheets (SDS) classify it as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302), its specific structural features dictate a more conservative handling protocol than standard laboratory reagents.

The "Why" Behind the Protocol: As a Senior Application Scientist, I prioritize the structure-activity relationship (SAR) when specific toxicological data is sparse.

  • Trifluoromethyl Group (-CF₃): This moiety significantly increases lipophilicity. Unlike simple anisole, this compound can penetrate the skin barrier more rapidly, carrying the reactive iodinated core into the systemic circulation.

  • Iodine Substituent: The C-I bond is weak and reactive. This makes the compound light-sensitive (generating free radicals) and potentially alkylating/arylating in biological systems.

  • Physical State (Liquid): As a liquid, the vapor pressure—though likely low—presents an inhalation risk that solid analogs do not.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following PPE system is designed to create a self-validating barrier against this specific chemical class.

PPE Selection Table
Protection ZoneStandard Operation (Small Scale < 5g)Scale-Up / High Risk (> 5g or Spill Cleanup)Scientific Rationale
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Laminate / Barrier Brand ex: Silver Shield® or North®Dexterity is low; wear nitrile over them for grip.Halogenated ethers can permeate standard nitrile in <15 mins. Double gloving provides a "time buffer" to remove gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Safety glasses are insufficient. As a liquid, a splash can bypass side-shields.
Respiratory Fume Hood Only (Sash at 18 inches)Half-Mask Respirator Cartridge: Multi-Gas (OV/AG) or ABEKThe volatile organic nature requires organic vapor protection if the hood barrier is breached.
Body Lab Coat (Cotton/Poly) Buttoned to neck.Chemical Resistant Apron (Tyvek® or PVC)Cotton absorbs liquids, keeping them against the skin. An apron provides an impervious splash guard.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 4-Iodo-2-(trifluoromethyl)anisole ScaleCheck Assess Scale & State Start->ScaleCheck SmallScale Small Scale (<5g) Inside Fume Hood ScaleCheck->SmallScale LargeScale Large Scale (>5g) or Spill Cleanup ScaleCheck->LargeScale SS_Gloves Gloves: Double Nitrile (Change immediately on splash) SmallScale->SS_Gloves SS_Eyes Eyes: Splash Goggles SmallScale->SS_Eyes LS_Gloves Gloves: Silver Shield/Laminate (Chemical Barrier) LargeScale->LS_Gloves LS_Body Body: Chemical Apron + Face Shield LargeScale->LS_Body caption Figure 1: PPE Decision Logic based on operational scale.

Part 3: Operational Protocols

Receipt and Storage
  • Inspection: Upon receipt, check the bottle for yellowing. A dark yellow/brown color indicates iodine liberation due to light or heat exposure.

  • Storage: Store at 2–8°C in a dedicated fridge.

  • Light Protection: Wrap the container in aluminum foil if the manufacturer's bottle is not amber glass.

Weighing and Transfer (The Critical Step)
  • The Hazard: Static charge is less of an issue for liquids, but pipetting accuracy and drips are the main risks.

  • Technique:

    • Place a chemically resistant tray (polypropylene) inside the fume hood.

    • Perform all transfers over this tray.

    • Use a positive-displacement pipette or a glass syringe with a Luer-lock needle. Avoid plastic serological pipettes which may dissolve or leach plasticizers upon prolonged contact with halogenated aromatics.

    • Tip: If the liquid is viscous or cold, allow it to warm to room temperature inside the hood (sealed) before measuring to ensure accuracy.

Reaction Setup
  • Inert Atmosphere: This compound is often used in Palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Oxygen exclusion is critical for the chemistry but also enhances safety by preventing the formation of peroxides (though rare for this specific ether, it is best practice).

  • Solvent Choice: When dissolving this reagent, avoid using stronger halogenated solvents (like DCM) as the primary solvent if possible, as they increase the permeation rate through gloves.

Part 4: Emergency Response & Disposal

Spill Management Workflow

Do not use paper towels for large spills. Paper increases the surface area for evaporation and can become a secondary fire hazard if the liquid is combustible.

Spill_Response Event Spill Detected Evacuate 1. Alert & Isolate Area Event->Evacuate PPE_Up 2. Don Enhanced PPE (Goggles, Laminate Gloves) Evacuate->PPE_Up Absorb 3. Absorb with Vermiculite (Inert Material) PPE_Up->Absorb Collect 4. Collect in Sealed Container Label: 'Halogenated Waste' Absorb->Collect Clean 5. Wash Surface (Soap & Water) Collect->Clean caption Figure 2: Spill response workflow prioritizing containment and inert absorption.

Disposal Guidelines
  • Classification: Halogenated Organic Waste .

  • Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases. The trifluoromethyl group is stable, but the iodine can react under extreme conditions.

  • Labeling: Clearly mark the tag with "Contains Organic Iodine and Fluorine." This alerts the waste management team to avoid incineration protocols that are not equipped for heavy halogen loads (which can damage incinerator scrubbers).

References

  • Sigma-Aldrich. 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene Product & Safety Data. Retrieved from (Note: Search by CAS 1261645-09-3 for specific isomer data).

  • Ansell. Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from .

  • PubChem. 1-Iodo-2-(trifluoromethyl)benzene (Analogous Structure Safety Data). National Library of Medicine. Retrieved from .[1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from .

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